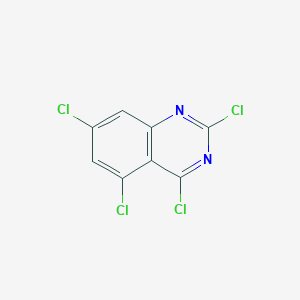

2,4,5,7-Tetrachloroquinazoline

描述

Structure

3D Structure

属性

分子式 |

C8H2Cl4N2 |

|---|---|

分子量 |

267.9 g/mol |

IUPAC 名称 |

2,4,5,7-tetrachloroquinazoline |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-1-4(10)6-5(2-3)13-8(12)14-7(6)11/h1-2H |

InChI 键 |

UTHSMCJTTMUOHS-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)Cl)Cl |

产品来源 |

United States |

Synthesis and Characterization

Synthetic Pathways to Polychlorinated Quinazolines

The synthesis of polychlorinated quinazolines can be achieved through various routes. A common approach involves the chlorination of quinazoline-dione precursors. hilarispublisher.comresearchgate.net For instance, the treatment of a corresponding tetrachloroquinazolin-2,4-dione with a chlorinating agent can yield the desired polychlorinated quinazoline (B50416). Another method involves the reaction of pentachlorophenyl-lithium with nitriles, which can lead to the formation of tetrachloroquinazolines. rsc.orgrsc.org A facile one-pot synthesis of 2,4-dichloroquinazolines from anthranilonitrile using bis(trichloromethyl) carbonate (BTC) has also been reported, which could potentially be adapted for the synthesis of more complex chlorinated derivatives. clockss.org

Spectroscopic and Analytical Data

The characterization of 2,4,5,7-tetrachloroquinazoline relies on standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): In a CDCl₃ solvent, the ¹H NMR spectrum of this compound shows two distinct signals for the aromatic protons. A doublet at δ 7.90 ppm (J = 2.0 Hz) and another doublet at δ 7.73 ppm (J = 2.0 Hz) are observed, corresponding to the two protons on the benzene (B151609) ring. clockss.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum in CDCl₃ provides key information about the carbon framework. The signals are observed at δ 162.0, 156.0, 154.5, 141.3, 132.5, 126.8, and 118.8 ppm. clockss.org These shifts correspond to the different carbon atoms within the tetrachlorinated quinazoline structure.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. For related tetrachloroquinazolin-2,4-dione derivatives, the mass spectra show characteristic isotopic patterns for compounds containing four chlorine atoms. hilarispublisher.com

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shifts (δ ppm) / m/z |

|---|---|---|

| ¹H NMR | CDCl₃ | 7.90 (d, J = 2.0 Hz, 1H), 7.73 (d, J = 2.0 Hz, 1H) clockss.org |

| ¹³C NMR | CDCl₃ | 162.0, 156.0, 154.5, 141.3, 132.5, 126.8, 118.8 clockss.org |

Chemical Reactivity and Transformation Studies of 2,4,5,7 Tetrachloroquinazoline

Nucleophilic Substitution Reactions at Chlorine Centers

The presence of electron-withdrawing nitrogen atoms in the quinazoline (B50416) ring system renders the chlorine atoms at the 2- and 4-positions particularly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the selective introduction of a variety of functional groups at these positions. In contrast, the chlorine atoms at the 5- and 7-positions on the benzene (B151609) ring are considerably less reactive towards nucleophiles under typical SNAr conditions. The general order of reactivity for nucleophilic displacement in polychloroquinazolines is C-4 > C-2 >> C-5/C-7. This differential reactivity is a cornerstone of the synthetic utility of 2,4,5,7-tetrachloroquinazoline.

Amination Reactions

The introduction of amino groups into the quinazoline scaffold is a common strategy in the development of biologically active molecules. The reaction of this compound with various amines, including primary, secondary, and aromatic amines, is expected to proceed with high regioselectivity.

Based on established principles of quinazoline chemistry, the C-4 chlorine atom is the most labile and will be preferentially displaced by an amine nucleophile. This is due to the greater ability of the adjacent nitrogen at position 3 to stabilize the Meisenheimer intermediate formed during the substitution at C-4. The reaction with one equivalent of an amine would yield the corresponding 4-amino-2,5,7-trichloroquinazoline.

Should the reaction conditions be more forcing, or if an excess of the amine is employed, further substitution at the C-2 position can occur, leading to the formation of 2,4-diamino-5,7-dichloroquinazoline derivatives. The chlorine atoms at positions 5 and 7 on the benzene ring are generally unreactive towards amination under standard nucleophilic substitution conditions due to the lower activation of these positions.

The table below outlines the expected products from the controlled amination of this compound.

| Reactant | Stoichiometry | Expected Major Product |

| Primary Amine (R-NH₂) | 1 equivalent | 4-(Alkylamino)-2,5,7-trichloroquinazoline |

| Primary Amine (R-NH₂) | Excess | 2,4-Di(alkylamino)-5,7-dichloroquinazoline |

| Secondary Amine (R₂NH) | 1 equivalent | 4-(Dialkylamino)-2,5,7-trichloroquinazoline |

| Secondary Amine (R₂NH) | Excess | 2,4-Di(dialkylamino)-5,7-dichloroquinazoline |

It is important to note that factors such as the basicity and steric bulk of the amine, as well as reaction parameters like solvent and temperature, can influence the rate and outcome of these reactions.

Hydrolysis and Alcoholysis Pathways

The reaction of this compound with water (hydrolysis) or alcohols (alcoholysis) provides a direct route to quinazolinone and alkoxyquinazoline derivatives, respectively. These transformations also follow the established reactivity pattern of nucleophilic substitution on the quinazoline core.

Hydrolysis:

Under aqueous basic or acidic conditions, this compound is expected to undergo selective hydrolysis. The initial and most facile reaction will occur at the C-4 position, leading to the formation of 2,5,7-trichloroquinazolin-4(3H)-one. This transformation is driven by the high susceptibility of the C-4 chlorine to nucleophilic attack by water or hydroxide (B78521) ions. Further hydrolysis at the C-2 position to yield the corresponding quinazoline-2,4-dione would require more vigorous reaction conditions. The chlorine atoms at positions 5 and 7 remain largely unaffected by hydrolysis under typical conditions.

Alcoholysis:

Similarly, treatment of this compound with an alcohol in the presence of a base will result in the formation of alkoxy-substituted quinazolines. The reaction with one equivalent of an alkoxide will selectively yield a 4-alkoxy-2,5,7-trichloroquinazoline. The use of an excess of the alkoxide or more forcing conditions can lead to the disubstituted product, 2,4-dialkoxy-5,7-dichloroquinazoline. The choice of alcohol and reaction conditions can be tailored to achieve the desired mono- or di-alkoxylated product.

The expected products from these transformations are summarized in the table below.

| Nucleophile | Conditions | Expected Major Product |

| Water (H₂O) | Mild | 2,5,7-Trichloroquinazolin-4(3H)-one |

| Water (H₂O) | Forcing | 5,7-Dichloroquinazoline-2,4(1H,3H)-dione |

| Alcohol (R-OH) | 1 equivalent, base | 4-Alkoxy-2,5,7-trichloroquinazoline |

| Alcohol (R-OH) | Excess, base | 2,4-Dialkoxy-5,7-dichloroquinazoline |

Thiolation and Other Heteroatom Substitutions

The chlorine atoms of this compound can also be displaced by other heteroatom nucleophiles, such as thiols, to introduce a range of functional groups.

Thiolation:

Reaction with thiols or thiolate anions provides access to thioether-substituted quinazolines. Following the established reactivity trend, the C-4 chlorine is the most susceptible to substitution. Treatment with one equivalent of a thiol in the presence of a base would yield 4-(alkylthio)-2,5,7-trichloroquinazoline. Subsequent reaction at the C-2 position is also possible under appropriate conditions, affording 2,4-bis(alkylthio)-5,7-dichloroquinazoline. These thioether derivatives can be valuable intermediates, as the sulfur moiety can be further oxidized or manipulated.

Other Heteroatom Substitutions:

Other nucleophiles containing heteroatoms like selenium or phosphorus could potentially react with this compound, although such reactions are less commonly reported in the literature for this specific substrate. The principles of nucleophilic aromatic substitution would still apply, with the C-4 position being the most probable site of initial attack.

The expected outcomes of thiolation are presented in the table below.

| Nucleophile | Stoichiometry | Expected Major Product |

| Thiol (R-SH) | 1 equivalent, base | 4-(Alkylthio)-2,5,7-trichloroquinazoline |

| Thiol (R-SH) | Excess, base | 2,4-Bis(alkylthio)-5,7-dichloroquinazoline |

Electrophilic Substitution and Functionalization of the Quinazoline Ring System

The quinazoline ring system is generally considered electron-deficient due to the presence of the two nitrogen atoms. The four electron-withdrawing chlorine atoms in this compound further deactivate the ring towards electrophilic aromatic substitution. Consequently, such reactions are expected to be challenging and require harsh conditions. When they do occur, the substitution pattern will be dictated by the directing effects of both the nitrogen atoms and the chlorine substituents.

Nitration Patterns

Nitration of this compound, if successful, would involve the introduction of a nitro group onto the benzene portion of the molecule. The chlorine atoms are ortho-, para-directing, while the pyrimidine (B1678525) ring is a strong deactivating group. The most likely positions for electrophilic attack would be C-6 and C-8, as they are ortho and para to the existing chlorine substituents and are the positions of highest electron density in the benzene ring of the quinazoline system. However, the strong deactivating nature of the tetrachlorinated quinazoline ring makes predicting the precise outcome of nitration difficult without experimental data. It is anticipated that a mixture of isomers could be formed, with the 6-nitro and 8-nitro derivatives being the most probable products.

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation reactions on the this compound ring are expected to be very difficult to achieve. The strong deactivating effect of the heterocyclic ring and the four chlorine atoms would likely inhibit the reaction with common Lewis acid catalysts. The nitrogen atoms in the quinazoline ring can also coordinate with the Lewis acid catalyst, further deactivating the system and potentially leading to catalyst poisoning. Therefore, direct Friedel-Crafts reactions on this substrate are not considered a viable synthetic route without specialized catalytic systems.

Ring-Cleavage and Rearrangement Processes

The stability of the quinazoline ring is significant, but under certain conditions, it can undergo cleavage or molecular rearrangement. These transformations are often influenced by the substitution pattern on the ring.

Hydrolytic Ring-Opening Mechanisms

The quinazoline ring system is generally susceptible to hydrolysis under both acidic and alkaline conditions. wikipedia.org The process typically involves nucleophilic attack on the electron-deficient carbon atoms of the pyrimidine ring, particularly C4. For quinazoline itself, hydrolysis in warm acidic or alkaline solutions can lead to ring-opening, yielding 2-aminobenzaldehyde (B1207257) and formic acid. wikipedia.orgnih.gov

In the case of this compound, the four electron-withdrawing chlorine atoms significantly increase the electrophilicity of the carbon atoms in the pyrimidine ring (C2 and C4), making them highly susceptible to nucleophilic attack by water or hydroxide ions. The presence of chlorine atoms on the benzene ring further enhances this effect. While specific studies on the hydrolytic ring-opening of this compound are not extensively detailed, the mechanism can be inferred from the behavior of related chloroquinazolines.

The process likely initiates with the addition of a water molecule across the N3=C4 double bond, a common reaction for quinazolines, especially when protonated. thieme-connect.dewikipedia.org This is followed by cleavage of the pyrimidine ring. The presence of electron-withdrawing groups, such as halogens, has been observed to facilitate spontaneous cleavage of the pyrimidine ring in related heterocyclic systems like tetrazolo[1,5-c]quinazolines. researchgate.net The high hydrolytic activity of some catalysts is known to lower product yields in industrial processes by promoting the degradation of materials. nih.gov

Molecular Rearrangements Involving Halogenated Quinazolines

Molecular rearrangements offer pathways to structurally diverse heterocyclic compounds. One of the notable rearrangements involving the quinazoline skeleton is the Dimroth rearrangement. This process typically involves the interchange of an exocyclic and a ring atom (usually nitrogen) and their respective substituents. acs.orgresearchgate.net It has been studied in various quinazoline derivatives, often requiring heat in solvents like acetic acid or pyridine. researchgate.netingentaconnect.combenthamdirect.comuzh.ch For instance, quinazolin-4(3H)-imines can transform into 4-arylaminoquinazolines when heated in acetic acid via a Dimroth rearrangement mechanism. ingentaconnect.combenthamdirect.com

While a direct Dimroth rearrangement on this compound has not been reported, related rearrangements in quinazoline chemistry are known. Computational studies on 3-aminothiocarbonylquinazoline suggest that a thieme-connect.deresearchgate.net-sigmatropic shift is energetically more favorable than a classical Dimroth rearrangement. acs.org Other rearrangements in the quinazolinone series can lead to different products like ring-fused guanidines or ring-expanded benzodiazepinones, depending on the reagents and substitution patterns. researchgate.net For example, the carbanion derived from 3-(o-chlorophenyl)-2-methyl-4(3H)-quinazolinone undergoes an intramolecular cyclization to form an indolo[2,1-b]quinazolin-12(6H)-one. journals.co.za

Reductive and Oxidative Transformations

The chlorine substituents and the nitrogen atoms of the quinazoline core are primary sites for reductive and oxidative reactions, respectively.

Selective Reduction of Halogen Atoms

The selective reduction of chlorine atoms from a polychlorinated aromatic system is a synthetically useful transformation. In chloroquinazolines, the chlorine atom at the C4 position is generally more reactive and susceptible to nucleophilic displacement and reduction than the one at the C2 position. wikipedia.org This differential reactivity allows for selective transformations.

Research on a close analog, 2,4,5,6-tetrachloroquinazoline (B11716306), demonstrated that selective reduction is achievable. ethernet.edu.et In one synthetic route, 2,4,5,6-tetrachloroquinazoline was selectively reduced to an amidine intermediate, which was a key step in the synthesis of Anagrelide. ethernet.edu.et

Catalytic hydrogenation is a common method for such reductions. nih.govresearchgate.netmdpi.comlibretexts.org Various catalysts, including palladium on carbon (Pd/C), Raney nickel, and Adams' catalyst (PtO₂), are employed, often achieving high selectivity under specific conditions. libretexts.org For instance, electrocatalytic hydrogenation using water as a hydrogen source has been shown to be effective for the selective hydrogenation of the heterocyclic ring in quinolines, suggesting its potential applicability to chloroquinazolines. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the extent of dehalogenation and preventing over-reduction of the heterocyclic ring.

| Starting Material | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4,5,6-Tetrachloroquinazoline | Not specified | Selective reduction | Amidine intermediate (157) | ethernet.edu.et |

| 2,4-Dichloroquinazoline | Catalytic Hydrogenation | Not specified | 2-Chloroquinazoline | thieme-connect.de |

| o-Nitrobenzylamine | HI, red P | Reduction followed by condensation with formic acid | Dihydroquinazoline | wikipedia.org |

| Quinolines | Fluorine-modified Cobalt catalyst | Electrocatalytic, H₂O as H-source, ambient conditions | 1,2,3,4-Tetrahydroquinolines | nih.gov |

Oxidation of the Quinazoline Core

The quinazoline ring, being electron-deficient, is generally resistant to electrophilic attack and oxidation. thieme-connect.de However, transformations involving oxidation are well-documented, typically occurring at the nitrogen atoms to form N-oxides or leading to the formation of quinazolinone derivatives. rsc.orgmdpi.com

Oxidation of the parent quinazoline in dilute aqueous acid can yield quinazolin-4(3H)-one. nih.gov In alkaline medium, more aggressive oxidation with potassium permanganate (B83412) can lead to the cleavage of the benzene ring, affording pyrimidine-4,5-dicarboxylic acid. thieme-connect.de

The formation of quinazoline N-oxides is a known transformation, which can be achieved using standard oxidizing agents. google.comrsc.org These N-oxides are versatile intermediates themselves. For example, the presence of a halogen atom on the fused benzo ring of a quinazoline 3-oxide allows for further functionalization via cross-coupling reactions. mdpi.com

Various oxidizing systems have been employed for the synthesis of quinazolinones from precursors, including iodine-based reagents and metal-free, acid-promoted aerobic oxidation. organic-chemistry.orgacs.org Phenyliodine bis(trifluoroacetate) (PIFA) has been used for the oxidative cyclization of 2-substituted quinazolin-4(3H)-ones. beilstein-journals.org For this compound, the high degree of chlorination would make the aromatic core even more resistant to oxidation. Oxidative transformations would likely require potent reagents and might preferentially occur at the heterocyclic nitrogen atoms or lead to quinazolinone structures if appropriate precursors are used.

| Reagent | Substrate Type | Typical Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide | Quinazoline in dilute acid | Quinazolin-4(3H)-one | nih.gov |

| Potassium Permanganate | Quinazoline in alkaline medium | Pyrimidine-4,5-dicarboxylic acid (ring cleavage) | thieme-connect.de |

| m-CPBA | Substituted Quinazolines | Quinazoline N-oxides | google.com |

| I₂/KI, TEMPO/K₂S₂O₈ | Amidines | Quinazolines | organic-chemistry.org |

| PIFA | 2-(3-butenyl)quinazolin-4(3H)-ones | Pyrrolo[1,2-a]quinazolin-5(1H)-ones | beilstein-journals.org |

Theoretical and Computational Chemistry Investigations of 2,4,5,7 Tetrachloroquinazoline

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals.

Quantum Chemical Approaches for Ground State Properties

The investigation of the ground state of 2,4,5,7-Tetrachloroquinazoline would begin with ab initio (from first principles) quantum chemical methods. The primary goal is to find the most stable electronic and geometric configuration of the molecule.

A common starting point is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, HF neglects electron correlation, which can be significant. To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD) theory would be employed. These methods provide a more accurate description of the molecule's ground state energy and its equilibrium geometry by incorporating electron correlation effects.

The output of these calculations provides fundamental properties such as the total electronic energy, dipole moment, and the optimized Cartesian coordinates of each atom, defining the molecule's three-dimensional structure.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgucsb.edu

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. libretexts.orgyoutube.com For this compound, the location of the HOMO would indicate the most nucleophilic regions of the molecule, likely concentrated on the nitrogen atoms or the π-system of the rings. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential; a higher EHOMO suggests it is more easily oxidized.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. libretexts.orgyoutube.com The spatial distribution of the LUMO would highlight the most electrophilic sites, which are expected to be the carbon atoms bonded to the electronegative chlorine and nitrogen atoms. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, FMO analysis would predict its susceptibility to nucleophilic attack (at sites with high LUMO density) and electrophilic attack (at sites with high HOMO density), providing foundational insights into its reaction chemistry. acs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying medium to large-sized molecules like this compound. chemrxiv.org DFT calculates the electronic energy based on the molecule's electron density rather than its complex wavefunction. chemrxiv.org

Geometry Optimization and Energetic Landscapes

A crucial first step in any DFT study is geometry optimization. nih.govacs.org This process systematically alters the positions of the atoms until the configuration with the lowest possible energy (a minimum on the potential energy surface) is found. For this compound, this would yield the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. A typical DFT functional for this purpose would be B3LYP, combined with a basis set such as 6-311++G(d,p), which provides a robust description of molecular geometries. researchgate.netmdpi.com

By performing conformational searches or potential energy surface scans, computational chemists could also identify other stable isomers or low-energy conformers, providing a complete picture of the molecule's energetic landscape.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the detailed pathways of chemical reactions. For this compound, a key area of investigation would be its reactivity in nucleophilic aromatic substitution (SNAr) reactions, given the four chloro-substituents on the aromatic rings.

Using DFT, a hypothetical reaction, such as the substitution of a chlorine atom by a nucleophile (e.g., methoxide), could be modeled. The process involves:

Locating Reactants and Products: The geometries of the starting materials (this compound and the nucleophile) and the final products are optimized.

Identifying Intermediates: The structure of any intermediate species, such as the Meisenheimer complex in an SNAr reaction, would be located and optimized.

Finding the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a first-order saddle point on the potential energy surface. A vibrational frequency calculation on the TS structure would show exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which determines the reaction rate. By comparing the activation energies for substitution at the different chlorine-substituted positions (C2, C4, C5, C7), a prediction of the regioselectivity of the reaction can be made.

This analysis provides a complete thermodynamic and kinetic profile of the reaction, offering deep insights that complement and guide experimental studies.

Transition State Characterization

In the context of this compound, transition state characterization would be crucial for understanding its reactivity, particularly in nucleophilic substitution reactions where the chlorine atoms are displaced. Computational methods, such as density functional theory (DFT), would be employed to locate the transition state structures for such reactions.

Key Parameters for Transition State Geometry of a Hypothetical Nucleophilic Aromatic Substitution:

| Parameter | Description |

| C-Cl Bond Length | The bond length of the chlorine atom being substituted would be elongated compared to the ground state. |

| C-Nu Bond Length | The bond length between the carbon atom and the incoming nucleophile (Nu) would be shorter than a van der Waals interaction but longer than a typical covalent bond. |

| Imaginary Frequency | A key indicator of a true transition state, corresponding to the vibration along the reaction coordinate. |

| Energy | The energy of the transition state is the activation energy of the reaction, a critical factor in determining reaction rates. |

Reaction Pathway Analysis

Reaction pathway analysis for this compound would involve mapping the energetic landscape connecting reactants, transition states, intermediates, and products. This is typically achieved by performing Intrinsic Reaction Coordinate (IRC) calculations starting from the optimized transition state geometry.

The analysis would reveal the mechanism of a given reaction, for instance, whether a nucleophilic substitution proceeds via a concerted mechanism or a stepwise mechanism involving a Meisenheimer-like intermediate. The chlorine atoms at positions 2, 4, 5, and 7 would exhibit different reactivities due to the electronic effects of the quinazoline (B50416) ring system, and reaction pathway analysis could elucidate the preferred sites of substitution.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound. chemrxiv.orgnih.govresearchgate.netnih.govajchem-a.com For a relatively rigid molecule like this, MD simulations would be particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules. chemrxiv.orgnih.govresearchgate.netnih.govajchem-a.com

Conformational analysis, the study of the energetics between different spatial arrangements of a molecule, is also a key aspect. lumenlearning.com While this compound itself has limited conformational flexibility, computational methods could be used to study the rotational barriers of any potential substituents that might be introduced. lumenlearning.com

Hypothetical Data from Molecular Dynamics Simulation of this compound in Water:

| Property | Description |

| Root Mean Square Deviation (RMSD) | Would likely show low values, indicating the rigidity of the quinazoline core. |

| Solvation Shells | Analysis of the radial distribution function would reveal the structuring of water molecules around the hydrophobic and polar regions of the molecule. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted tetrachloroquinazolines, QSRR models could be developed to predict their reaction rates or equilibrium constants for a particular reaction.

Descriptors used in such a study would include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

A hypothetical QSRR model might take the form of a multiple linear regression equation, where the reactivity is correlated with a combination of these descriptors. Such studies are prevalent for quinazoline derivatives in the context of their biological activity (QSAR). nih.gov

Advanced Computational Methods in Quinazoline Chemistry (e.g., Machine Learning Integration)

The field of computational chemistry is increasingly integrating machine learning (ML) techniques. mdpi.comresearchgate.netfuturism.com In the context of quinazoline chemistry, ML models could be trained on existing experimental and computational data to predict various properties of new, unsynthesized derivatives. mdpi.comresearchgate.netfuturism.com

Potential Applications of Machine Learning in the Study of this compound Derivatives:

Screening for Biological Activity: By training on data from known biologically active quinazolines, ML could be used to perform virtual screening of large libraries of hypothetical this compound derivatives to identify promising candidates for further study. nih.gov

Accelerating Quantum Mechanical Calculations: ML potentials could be developed to perform large-scale molecular dynamics simulations with an accuracy approaching that of quantum mechanics but at a fraction of the computational cost.

While specific computational studies on this compound are not available, the application of these theoretical and computational methods would provide a deep understanding of its chemical behavior and guide the design of new derivatives with desired properties.

Advanced Spectroscopic Characterization Techniques for 2,4,5,7 Tetrachloroquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. For 2,4,5,7-tetrachloroquinazoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is simplified due to the high degree of substitution on the quinazoline (B50416) core. The aromatic region of the spectrum is of primary interest. In a deuterated chloroform (B151607) (CDCl₃) solvent, the two remaining protons on the benzene (B151609) ring portion of the molecule present as distinct signals.

Research has shown that for this compound, these protons appear as doublets, a result of coupling to each other. Specifically, the proton at position 6 (H-6) and the proton at position 8 (H-8) are observed. One publication reports the following chemical shifts: a doublet at 7.90 ppm and another at 7.73 ppm, both with a coupling constant (J) of 2.0 Hz. semanticscholar.org The presence of two distinct signals for the aromatic protons confirms the substitution pattern on the benzene ring.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum reveals all the unique carbon environments within the molecule.

For this compound in CDCl₃, the reported ¹³C NMR spectrum shows signals corresponding to the eight carbons of the quinazoline ring system. semanticscholar.org The carbons directly bonded to chlorine atoms (C-2, C-4, C-5, C-7) are significantly deshielded and their chemical shifts are influenced by the electronegativity of the chlorine atoms. The quaternary carbons and the protonated carbons of the benzene ring also show distinct resonances. The reported chemical shifts are 162.0, 156.0, 154.5, 141.3, 132.5, 126.8, and 118.8 ppm. semanticscholar.org The specific assignment of each signal would typically be confirmed using two-dimensional NMR techniques.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ semanticscholar.org

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

| ¹H | 7.90 | d, J = 2.0 Hz |

| ¹H | 7.73 | d, J = 2.0 Hz |

| ¹³C | 162.0 | - |

| ¹³C | 156.0 | - |

| ¹³C | 154.5 | - |

| ¹³C | 141.3 | - |

| ¹³C | 132.5 | - |

| ¹³C | 126.8 | - |

| ¹³C | 118.8 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C NMR signals of this compound and to confirm its structure, two-dimensional (2D) NMR experiments are essential. These techniques reveal correlations between different nuclei, allowing for the assembly of the molecular framework. mdpi.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other. ethernet.edu.et In the case of this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-6 and H-8 protons, confirming their coupling.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to. ethernet.edu.et This would definitively link the proton signals at 7.90 and 7.73 ppm to their corresponding carbon signals in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over two or three bonds) between protons and carbons. ethernet.edu.et This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, HMBC would show correlations from H-6 and H-8 to adjacent chlorinated and non-chlorinated carbons, allowing for the complete assignment of the carbon skeleton. For example, correlations between the NH proton and the H-5 proton in related 4-aminoquinazolines have been used to confirm the regioselectivity of synthesis. osaka-u.ac.jp

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Quinazoline Ring

The quinazoline ring system gives rise to a series of characteristic vibrations that can be observed in its IR and Raman spectra. These modes are often complex and can involve the stretching and bending of multiple bonds. General assignments for quinazoline derivatives include: hilarispublisher.com

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic and benzene rings result in a series of strong to medium intensity bands in the 1635-1400 cm⁻¹ region. hilarispublisher.com Quinazolines are known to have strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹. hilarispublisher.com

C-Cl Stretching: The carbon-chlorine stretching vibrations for the four chloro-substituents on this compound are expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.

Ring Breathing and Deformation Modes: The collective in-plane and out-of-plane bending and deformation modes of the entire quinazoline ring structure produce a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹). These are highly characteristic of the specific substitution pattern. For instance, C–H in-plane deformation vibrations are often observed between 1290 and 1010 cm⁻¹, while out-of-plane deformations occur between 1000 and 700 cm⁻¹. hilarispublisher.com

The analysis of these vibrational modes, often aided by computational modeling, provides a powerful method for confirming the identity and purity of this compound.

Halogen-Specific Absorption Bands

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule by measuring the vibrations of chemical bonds. mdpi.com For this compound, the most pertinent vibrations are those involving the carbon-chlorine (C-Cl) bonds and the quinazoline core structure.

The C-Cl stretching vibrations in aromatic compounds typically appear in the fingerprint region of the IR spectrum, which is below 1500 cm⁻¹. libretexts.org Specifically, aryl chloride stretches are generally found in the 840–600 cm⁻¹ range. wpmucdn.com Due to the presence of four chlorine atoms at different positions on the quinazoline ring system, a series of strong to medium absorption bands would be expected in this region. The precise position of these bands is influenced by the substitution pattern and the electronic environment of the quinazoline core.

In Raman spectroscopy, which relies on inelastic scattering of monochromatic light, the C-Cl bonds would also produce characteristic signals. mdpi.com These vibrations, particularly the symmetric "breathing" modes of the chlorinated benzene ring portion of the molecule, often yield strong and sharp Raman peaks. Analysis of the Raman spectra of similar polychlorinated benzenes can provide insight into the expected vibrational modes. mdpi.com

Table 1: Predicted IR and Raman Halogen-Specific Bands for this compound

| Vibration Mode | Predicted Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| Aryl C-Cl Stretch | 840 - 600 | IR / Raman | Strong - Medium |

| Quinazoline Ring Vibrations | 1620 - 1450 | IR / Raman | Medium - Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. acdlabs.com

For this compound (C₈H₂Cl₄N₂), the nominal molecular weight can be calculated. The most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The presence of four chlorine atoms results in a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities, confirming the number of chlorine atoms in the molecule.

Upon ionization, particularly with a hard technique like electron impact (EI), the molecular ion undergoes fragmentation. acdlabs.comuni-saarland.de For quinazoline derivatives, a common fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) molecules from the pyrimidine (B1678525) ring. dur.ac.uk For this compound, fragmentation would also likely involve the loss of chlorine radicals (Cl•) or HCl. The relative stability of the resulting carbocations dictates the fragmentation pattern. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places), allowing for the determination of the elemental formula of a molecule and its fragments. lcms.cz This technique can easily distinguish between compounds that have the same nominal mass but different elemental compositions. libretexts.org

For this compound, HRMS would provide the exact mass of the molecular ion, confirming its elemental formula (C₈H₂Cl₄N₂).

Table 2: Calculated HRMS Data for the Molecular Ion of this compound

| Isotopic Composition | Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| C₈H₂³⁵Cl₄N₂ | 267.8971 | 100.0 |

| C₈H₂³⁵Cl₃³⁷ClN₂ | 269.8942 | 131.9 |

| C₈H₂³⁵Cl₂³⁷Cl₂N₂ | 271.8912 | 65.2 |

| C₈H₂³⁵Cl³⁷Cl₃N₂ | 273.8883 | 14.4 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. dur.ac.uk This provides detailed structural information and helps to elucidate fragmentation pathways. Current time information in Bangalore, IN.

In an MS/MS experiment on the molecular ion of this compound, one would expect to observe fragmentation pathways initiated by the loss of a chlorine atom, followed by the loss of HCN, or vice versa. By analyzing the product ion spectrum, the connectivity of the atoms can be confirmed. For instance, observing the loss of a dichlorinated benzonitrile (B105546) fragment would provide strong evidence for the quinazoline scaffold.

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion: m/z 267.8971)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Calculated) | Neutral Loss |

|---|---|---|---|

| 267.8971 | [C₈H₂Cl₃N₂]⁺ | 232.9282 | Cl |

| 267.8971 | [C₇HCl₄N]⁺ | 240.8893 | HCN |

| 232.9282 | [C₇HCl₃N]⁺ | 205.9214 | HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu It is particularly useful for analyzing compounds with conjugated systems, such as aromatic and heterocyclic rings. upi.edu

The quinazoline ring system is an aromatic, conjugated system. The presence of chlorine atoms as substituents will influence the electronic transitions. Chlorine atoms, with their lone pairs of electrons, can act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted quinazoline. The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic system are expected to be intense, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically weaker. libretexts.org The exact λmax and molar absorptivity (ε) would need to be determined experimentally, often in a solvent like ethanol (B145695) or methanol. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.net

To date, a crystal structure for this compound has not been reported in open crystallographic databases. If suitable single crystals could be grown, X-ray diffraction analysis would confirm the planarity of the quinazoline ring system. It would also provide precise measurements of the C-Cl, C-N, and C-C bond lengths, which would reflect the electronic effects of the four electron-withdrawing chlorine atoms on the aromatic system. Furthermore, the analysis would reveal how the molecules pack in the solid state, identifying any intermolecular interactions such as π-π stacking. mdpi.com

Applications of Advanced Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

Advanced spectroscopic methods are invaluable tools for monitoring the progress of chemical reactions in real-time and for conducting kinetic studies. researchgate.netnih.gov Techniques like in-situ FTIR or Raman spectroscopy can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands. beilstein-journals.org

For this compound, these methods could be applied to study its synthesis or its subsequent reactions, such as nucleophilic aromatic substitutions. mdpi.compressbooks.pub For example, in a reaction where a chlorine atom is substituted by a nucleophile (e.g., an amine or an alkoxide), one could monitor the reaction kinetics by observing the decrease in the intensity of a C-Cl vibrational band and the simultaneous appearance of new bands corresponding to the product (e.g., C-N or C-O stretches). researchgate.netlibretexts.org

UV-Vis spectroscopy can also be used for kinetic analysis if the reactant and product have distinct absorption spectra. upi.edu By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined, providing insights into the reaction mechanism. libretexts.org

Synthesis and Exploration of Derivatives from 2,4,5,7 Tetrachloroquinazoline

Design Principles for Novel Quinazoline (B50416) Analogues Based on 2,4,5,7-Tetrachloroquinazoline Scaffold

The design of new molecules from the this compound scaffold is predicated on the principles of medicinal chemistry and rational drug design. nih.govnih.gov The quinazoline core itself is a key pharmacophore found in numerous clinically used drugs. derpharmachemica.com The strategic placement of four chlorine atoms provides a platform for extensive structure-activity relationship (SAR) studies. nih.gov

The primary design principles include:

Vectorial Derivatization: The differential reactivity of the four chlorine atoms allows for controlled, stepwise substitution. This enables the exploration of the chemical space around the quinazoline core in a directional manner, which is crucial for optimizing interactions with specific biological targets like enzyme active sites.

Modulation of Physicochemical Properties: Each chlorine atom can be replaced with a variety of functional groups to systematically alter key properties such as solubility, lipophilicity, hydrogen bonding capacity, and electronic distribution. For example, replacing a chlorine with an amino or hydroxyl group can introduce hydrogen bond donor/acceptor capabilities, while substitution with anilino or aryloxy groups can probe hydrophobic pockets in a protein target. mdpi.comnih.gov

Scaffold for Multi-functional Molecules: The tetrachloro-scaffold serves as a robust anchor to which different pharmacophores or functional moieties can be attached, leading to the creation of hybrid molecules with potentially novel or dual modes of action. nih.gov The stability of the quinazolinone nucleus makes it an ideal framework for supporting these appended bioactive groups. omicsonline.org

The presence of chlorine atoms on both the electron-deficient pyrimidine (B1678525) ring (at positions 2 and 4) and the benzene (B151609) ring (at positions 5 and 7) creates a unique electronic landscape, making this compound a valuable and versatile starting material for generating diverse chemical libraries. lookchem.com

Preparation of Substituted Quinazoline Scaffolds via Halogen Displacement

The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles. mdpi.comnih.gov The reactivity of the halogens on the quinazoline ring is not uniform; it is significantly influenced by their position.

Fusing a benzene ring to a halopyrimidine increases the reactivity of the halogen towards nucleophilic substitution. thieme-connect.de Extensive studies on 2,4-dichloroquinazolines have established a clear reactivity hierarchy: the chlorine at the C4-position is substantially more reactive than the chlorine at the C2-position. thieme-connect.demdpi.com This regioselectivity is attributed to the α-nitrogen effect and superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4. mdpi.commdpi.com The reaction of 4-chloroquinazoline (B184009) with piperidine (B6355638) is reported to be 6500 times faster than that of 2-chloroquinazoline. thieme-connect.de

This established principle can be extended to this compound. The expected order of reactivity for halogen displacement via SNAr is: C4-Cl > C2-Cl >> C7-Cl ≈ C5-Cl .

Substitution at C4: The most reactive C4-Cl can be selectively displaced under mild conditions (e.g., low temperatures) using a wide range of nucleophiles like primary and secondary amines, alcohols, and thiols. mdpi.comresearchgate.net This allows for the synthesis of 4-substituted-2,5,7-trichloroquinazolines.

Substitution at C2: The subsequent displacement of the C2-Cl requires more forcing conditions, such as higher temperatures (often above 100 °C) or microwave irradiation. mdpi.com This allows for the synthesis of 2,4-disubstituted derivatives, often with different nucleophiles at each position.

Substitution at C5 and C7: The chlorine atoms on the benzene ring are much less activated towards SNAr and are generally unreactive under typical conditions. Their displacement usually requires transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are tolerant of a wider range of functional groups. mdpi.com

This differential reactivity allows for a programmed synthetic approach to a wide variety of substituted quinazolines, as detailed in the table below.

| Reaction Conditions | Nucleophile (Nu-H) | Primary Site of Substitution | Expected Major Product | Reference Principle |

|---|---|---|---|---|

| Low Temperature (e.g., 0 °C to RT) | Aliphatic/Aromatic Amines (R₂NH) | C4 | 4-Amino-2,5,7-trichloroquinazoline | mdpi.com, thieme-connect.de |

| Moderate Temperature (e.g., Reflux in EtOH/IPA) | Alkoxides (RO⁻) | C4 | 4-Alkoxy-2,5,7-trichloroquinazoline | thieme-connect.de |

| High Temperature (>100 °C or Microwave) | Second, different amine (R'₂NH) | C2 (on a 4-substituted precursor) | 4-Amino-2-amino'-5,7-dichloroquinazoline | mdpi.com |

| Pd or Cu Catalyst (e.g., Suzuki, Sonogashira) | Boronic Acids, Terminal Alkynes | C5 and/or C7 | C5/C7-Aryl/Alkynyl substituted quinazolines | mdpi.com |

Investigation of Structure-Reactivity Relationships through Systematic Derivatization

Systematic derivatization of the this compound scaffold is a powerful method to investigate structure-reactivity relationships (SRR). By methodically altering the substituents at each of the four positions, one can correlate specific structural changes with changes in chemical reactivity and, by extension, biological activity or material properties.

The introduction of a substituent alters the electronic and steric environment of the quinazoline core, which in turn influences the reactivity of the remaining chlorine atoms.

Electronic Effects: Introducing an electron-donating group (EDG) like an amino or alkoxy group at the C4 position decreases the electrophilicity of the quinazoline ring system. This makes the subsequent substitution at the C2 position more difficult, requiring harsher reaction conditions. Conversely, attaching an electron-withdrawing group (EWG) would be expected to enhance the reactivity of the remaining positions towards nucleophiles. SAR studies on other quinazoline series have shown that EWGs on the aniline (B41778) moiety in 4-anilinoquinazolines can lead to higher inhibitory activity against certain enzymes. nih.gov

Steric Effects: The steric bulk of the nucleophile and the substituent already in place can influence the rate and feasibility of subsequent reactions. A bulky group introduced at C4 may sterically hinder the approach of another nucleophile to the C2 position.

Intramolecular Interactions: The introduced functional group can participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule. For instance, studies on 5,7-dinitroquinazoline-4-one have shown that intramolecular hydrogen bonding can direct the regioselectivity of nucleophilic attack. rsc.org

A systematic approach allows for the fine-tuning of the molecule's properties for a specific purpose, as illustrated in the following table.

| Structural Modification | Effect on Reactivity | Potential Application Focus | Reference Principle |

|---|---|---|---|

| Displace C4-Cl with primary/secondary amine | Deactivates C2-Cl toward further SNAr. Introduces H-bond donor/acceptor. | Medicinal chemistry (e.g., kinase inhibitors) | mdpi.com, nih.gov |

| Displace C4-Cl with small alkoxide (e.g., OMe) | Moderately deactivates C2-Cl. Increases solubility. | Medicinal chemistry, functional dyes | thieme-connect.de |

| Displace C5/C7-Cl with aryl group (Suzuki coupling) | Modulates overall electronics and extends π-conjugation. | Material science (e.g., conjugated polymers, OLEDs) | mdpi.com, beilstein-journals.org |

| Displace C2-Cl with trichloromethyl group | Provides an additional reactive site for nucleophilic substitution. | Scaffold for further diversification. | smolecule.com |

Synthetic Routes to Hybrid Quinazoline Compounds

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to develop compounds with improved affinity, better selectivity, or a dual mode of action. This compound is an ideal central scaffold for synthesizing such hybrids due to its multiple, differentially reactive sites.

A general synthetic strategy involves a stepwise functionalization:

Selective substitution at the most reactive position (C4): A bifunctional linker is attached to the C4 position. This linker contains a protected functional group or a group suitable for a subsequent, orthogonal reaction (e.g., an azide, alkyne, or halide).

Attachment of the second pharmacophore: The functional group on the linker is then used to attach a second bioactive moiety. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular choice for this step due to its high efficiency and mild reaction conditions. nih.gov

Further diversification: The remaining chlorine atoms at C2, C5, and C7 can be further modified to fine-tune the properties of the final hybrid compound.

This modular approach allows for the rapid synthesis of a library of hybrid molecules. For example, quinazoline-triazole hybrids have been synthesized and evaluated as potential agents for Alzheimer's disease, while quinazolinone-chalcone hybrids have been investigated as potential apoptotic agents. nih.govrsc.org

Functionalization for Material Science Applications (e.g., precursors for advanced materials)

The utility of this compound extends beyond medicinal chemistry into the realm of material science. Polychlorinated bicyclic systems are valuable precursors for the synthesis of advanced materials. metu.edu.tr The rigid, planar quinazoline core, combined with its multiple functionalization sites, makes it an attractive building block for functional organic materials.

Precursors for Conjugated Polymers: The chlorine atoms at the C5 and C7 positions on the benzene ring are suitable for metal-catalyzed cross-coupling reactions. This compound could serve as a monomer in polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers. These polymers could possess interesting photophysical or electronic properties for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives have been successfully designed for use in OLEDs. beilstein-journals.org By attaching electron-donating moieties (like carbazole (B46965) or phenothiazine) to the electron-accepting quinazoline core via nucleophilic substitution at the C2 or C4 positions, donor-acceptor molecules can be synthesized. beilstein-journals.org These materials can exhibit properties like thermally activated delayed fluorescence (TADF) or form exciplexes, which are highly desirable for efficient light emission. The thermal stability of the quinazoline ring is an added advantage for device longevity.

Functional Dyes and Sensors: The extended π-system that can be created by derivatizing the tetrachloro-scaffold can lead to compounds with strong absorption and emission in the visible spectrum. By incorporating specific binding sites, these molecules could be developed as chemosensors for detecting ions or small molecules.

The ability to precisely control the substitution pattern on the this compound core allows for the rational design of advanced materials with tailored electronic, optical, and thermal properties.

Future Research Directions and Unexplored Avenues in 2,4,5,7 Tetrachloroquinazoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of chlorinated quinazolines often involves harsh reagents and conditions. semanticscholar.org A significant future direction lies in the development of greener and more sustainable synthetic routes. This includes the exploration of photocatalysis, a method that has shown promise in the synthesis of other quinazoline (B50416) derivatives using visible light and natural dye-sensitized titanium dioxide. mdpi.com Researchers are increasingly focused on eco-friendly chemistry, aiming for mild reaction conditions and high product yields. mdpi.com

Key areas for future investigation include:

Catalyst Development: The design of novel, recyclable nanocatalysts, such as those based on magnetic modified graphene oxide, could offer high efficiency and easy separation, contributing to more sustainable processes. nih.gov The use of earth-abundant metal complexes, like manganese, in dehydrogenative coupling reactions also presents a promising avenue for the sustainable synthesis of the broader quinazoline family. nih.gov

One-Pot Reactions: Expanding one-pot, multi-component reaction strategies will be crucial. These methods improve efficiency by reducing the number of purification steps and minimizing waste. mdpi.com

Alternative Reagents: Investigating alternatives to hazardous chlorinating agents like phosphorus oxychloride is a priority. google.com Exploring reagents like bis(trichloromethyl) carbonate (BTC) in combination with a catalyst has already shown success in the synthesis of dichloroquinazolines and could be adapted for tetrachloro derivatives. semanticscholar.org

Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Chlorinated Quinazolines

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Reagents | Often involve toxic and harsh reagents (e.g., phosphorus oxychloride). google.com | Utilize greener reagents, photocatalysts (e.g., Cur-TiO2), and nanocatalysts. mdpi.comnih.gov |

| Conditions | Typically require high temperatures and sometimes high pressure. google.com | Employ mild conditions, such as visible light at room temperature. mdpi.com |

| Efficiency | Can involve multiple steps with purification at each stage. | Focus on one-pot, multi-component reactions to improve atom economy and reduce waste. mdpi.com |

| Sustainability | Generate significant chemical waste and have a higher environmental impact. | Emphasize catalyst recyclability and the use of environmentally benign oxidants. nih.govrsc.org |

Exploration of New Reaction Pathways and Unconventional Chemical Transformations

The four chlorine substituents on the 2,4,5,7-tetrachloroquinazoline ring offer a rich platform for exploring new reaction pathways and selective chemical transformations. The differential reactivity of the chlorine atoms at various positions (C-2, C-4, C-5, and C-7) is a key area for future study.

Future research should focus on:

Selective Functionalization: Developing methodologies for the selective substitution of individual chlorine atoms is a major goal. The order of reactivity for halogen displacement in related systems is typically C-I > C-Br >> C-Cl, which allows for selective cross-coupling reactions. mdpi.com Understanding the factors that govern the regioselectivity of nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions on the tetrachloroquinazoline core is paramount. baranlab.org

Novel Coupling Reactions: While reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig have been applied to other halogenated quinazolines, their systematic application to this compound is an unexplored frontier. mdpi.com This would enable the synthesis of a diverse library of polysubstituted quinazolines.

Ring Transformation Reactions: Investigating ring-expansion or skeletal editing reactions, which can interconvert heterocyclic systems, could lead to novel molecular scaffolds. acs.org For instance, methods that cleave N-N bonds in indazoles to form quinazolines represent a unified approach to related heterocycles. acs.org

Photochemical and Electrochemical Reactions: Exploring light- or electricity-driven reactions could unlock unique reactivity patterns not accessible through traditional thermal methods. Photocatalysis, for example, can facilitate multi-hole reactions for processes like water oxidation, a concept that could be adapted for complex organic transformations. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. For this compound, computational modeling can provide invaluable insights.

Future directions in this area include:

Reaction Pathway Prediction: Utilizing computational models to predict the most likely reaction pathways for the synthesis and functionalization of this compound can save significant experimental time and resources. nih.gov This involves calculating the thermodynamics and kinetics of various potential reactions.

Rational Design of Derivatives: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic or steric properties for specific applications. nih.gov This is particularly relevant in drug discovery and materials science.

Understanding Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of this compound and predict the regioselectivity of its reactions. nih.gov Analyzing parameters like molecular electrostatic potential (MEP) can identify the most electrophilic sites for nucleophilic attack. mdpi.com

Integration of Spectroscopic and Computational Techniques for Deeper Chemical Understanding

A synergistic approach that combines experimental spectroscopic data with high-level computational analysis can provide a comprehensive understanding of the structure and properties of this compound and its derivatives.

Future research should aim for:

Structural Elucidation: Combining experimental data from NMR, FT-IR, and other spectroscopic techniques with theoretical calculations can lead to unambiguous structure determination of new derivatives. mdpi.commdpi.com For example, comparing experimental and calculated NMR chemical shifts can confirm the position of substituents. mdpi.comnih.gov

Conformational Analysis: For flexible derivatives of this compound, computational methods can predict the most stable conformations, which can then be correlated with experimental NMR data (e.g., through NOESY experiments). mdpi.com

Excited-State Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Visible absorption spectra of this compound derivatives, providing insights into their electronic transitions. researchgate.net This is crucial for the development of photoactive materials.

Table 2: Synergistic Application of Spectroscopic and Computational Methods

| Technique | Experimental Application | Computational Contribution |

| NMR Spectroscopy | Determines the chemical environment of nuclei (¹H, ¹³C), aiding in structural assignment. mdpi.com | Calculation of chemical shifts and coupling constants to validate proposed structures. mdpi.com |

| FT-IR Spectroscopy | Identifies functional groups based on their vibrational frequencies. mdpi.com | Calculation of vibrational frequencies to aid in the assignment of experimental spectra. nih.gov |

| UV-Vis Spectroscopy | Measures electronic transitions within the molecule. | TD-DFT calculations to predict absorption maxima and explain electronic properties. researchgate.net |

| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule in the solid state. nih.gov | Optimization of molecular geometry to compare with crystal structure data and for gas-phase or solution studies. nih.gov |

Investigation of Halogen Bonding and Other Non-Covalent Interactions in this compound Systems

Non-covalent interactions (NCIs) play a critical role in determining the structure, properties, and function of molecular systems. rsc.orgfortunejournals.com The four chlorine atoms in this compound make it an excellent candidate for studying halogen bonding and other NCIs.

Future research in this domain should focus on:

Halogen Bonding in Crystal Engineering: Systematically exploring the ability of the chlorine atoms in this compound to act as halogen bond donors. diva-portal.org This could be leveraged to control the self-assembly of molecules in the solid state, leading to the design of new materials with specific packing arrangements and properties. nih.gov

Strength and Directionality: Quantifying the strength and directionality of halogen bonds involving this compound with various halogen bond acceptors. mdpi.com Computational studies can provide insights into the nature of these interactions, such as the role of the "sigma-hole." researchgate.net

Influence on Reactivity: Investigating how halogen bonding can influence the reactivity of the quinazoline core. For example, halogen bonding has been shown to accelerate certain chemical reactions. rsc.org

Other Non-Covalent Interactions: In addition to halogen bonding, the system should be studied for other important NCIs, such as π-π stacking and dipole-dipole interactions, which will also influence its supramolecular chemistry. fortunejournals.comlibretexts.org

By pursuing these future research directions, the scientific community can significantly expand the fundamental understanding and practical applications of this compound chemistry, paving the way for new discoveries in medicine, materials science, and beyond.

常见问题

Q. What are the most reliable synthetic routes for 2,4,5,7-tetrachloroquinazoline, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of quinazolin-4(3H)-ones using reagents like SOCl₂ or POCl₃ under reflux conditions . However, harsh reagents can degrade sensitive functional groups. An alternative method employs bis(trichloromethyl)ammonium hydroxide, which achieves cyclization at milder temperatures (e.g., 80°C) and reduces side reactions . To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers confirm the structural integrity of this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For example, ¹H NMR peaks at δ 9.16 (d, J = 2.4 Hz) and 8.73 (dd, J = 9.2, 2.4 Hz) confirm aromatic proton environments, while ¹³C NMR signals at δ 162.3 and 155.1 verify carbonyl and chlorinated aromatic carbons . Cross-reference with analytical standards (e.g., CAS-registered derivatives in ) to validate purity.

Q. What precautions are necessary for handling and storing this compound?

Due to its moisture sensitivity, store the compound in anhydrous conditions (e.g., desiccator with P₂O₅). Use inert atmospheres (N₂/Ar) during synthesis to prevent decomposition. Always conduct reactions in fume hoods, as chlorinated reagents (e.g., POCl₃) release toxic gases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies often arise from variations in chlorination efficiency or purification methods. Perform controlled experiments comparing POCl₃ (traditional) vs. bis(trichloromethyl)ammonium hydroxide (novel), quantifying by-products via gas chromatography-mass spectrometry (GC-MS). Statistical analysis (e.g., ANOVA) can identify significant differences in yield distributions .

Q. What strategies stabilize this compound in aqueous environments for biological assays?

Encapsulate the compound in liposomes or cyclodextrins to shield reactive chlorine atoms. Alternatively, derivatize it with hydrophilic groups (e.g., sulfonate) while retaining core reactivity. Validate stability using UV-Vis spectroscopy to track degradation kinetics under physiological pH .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient quinazoline core facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. Density functional theory (DFT) calculations predict activation barriers for substitutions with thiophenols or amines. Experimentally, vary substituents (e.g., electron-withdrawing vs. donating groups) and monitor reaction rates via kinetic studies .

Q. What advanced analytical techniques differentiate this compound from its structural analogs?

Use X-ray crystallography to resolve crystal packing and halogen-bonding patterns, as demonstrated in tetrachloro-quinoline derivatives . Pair this with tandem mass spectrometry (MS/MS) to distinguish fragmentation pathways unique to the tetrachlorinated structure .

Methodological Guidance

Designing experiments to assess environmental persistence of this compound:

Conduct aerobic/anaerobic degradation studies in soil/water matrices, quantifying half-lives via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare with structurally related chlorinated paraffins to model bioaccumulation potential .

Optimizing synthetic scalability while minimizing hazardous waste:

Replace traditional chlorination reagents with mechanochemical methods (e.g., ball milling with KCl), reducing solvent use. Apply green chemistry metrics (E-factor, atom economy) to evaluate improvements .

Interpreting conflicting bioactivity data across cell lines:

Perform dose-response assays in isogenic cell lines (e.g., wild-type vs. CYP450 knockout) to isolate metabolic activation pathways. Use RNA sequencing to identify gene expression changes correlated with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。